Jaceosidin Exhibits ~2-Fold More Potent CYP1A2 Inhibition Than Eupatilin in Human Liver Microsomes
In a direct comparative study using a cocktail probe assay in human liver microsomes, Jaceosidin demonstrated a significantly lower IC50 for CYP1A2-catalyzed phenacetin O-deethylation (5.3 μM) compared to eupatilin (9.4 μM) [1]. Kinetic analysis further revealed that Jaceosidin acts as a competitive inhibitor of CYP1A2 with a Ki of 3.8 μM, whereas eupatilin exhibits a Ki of 2.3 μM [1].
| Evidence Dimension | Inhibition of CYP1A2-catalyzed phenacetin O-deethylation |
|---|---|
| Target Compound Data | IC50 = 5.3 μM; Ki = 3.8 μM (competitive) |
| Comparator Or Baseline | Eupatilin: IC50 = 9.4 μM; Ki = 2.3 μM (competitive) |
| Quantified Difference | Jaceosidin IC50 is 1.77-fold lower (more potent) than eupatilin for CYP1A2 |
| Conditions | Human liver microsomes; cocktail probe assay; phenacetin O-deethylation |
Why This Matters
This differential CYP1A2 inhibition profile is critical for predicting and managing potential drug-drug interactions in co-administration scenarios.
- [1] Ji, H. Y., Kim, S. Y., Kim, D. K., Jeong, J. H., & Lee, H. S. (2010). Effects of eupatilin and jaceosidin on cytochrome P450 enzyme activities in human liver microsomes. Molecules, 15(9), 6466-6474. https://doi.org/10.3390/molecules15096466 View Source
